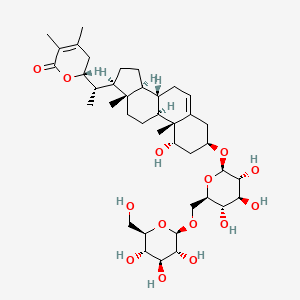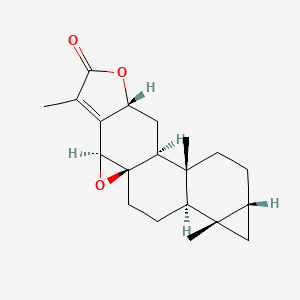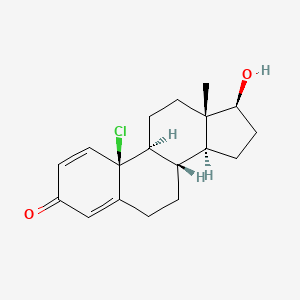
ZnAF-1
Vue d'ensemble
Description
ZnAF-1 is a zinc sensor compound that utilizes a fluorescein-based structure incorporating the N,N-bis(2-pyridylmethyl)ethylenediamine chelating unit. Its primary function lies in the detection of zinc ions. Through its binding capability, this compound achieves a 1:1 stoichiometry with zinc ions . This compound is widely used in various scientific research applications due to its high sensitivity and specificity for zinc ions.
Mécanisme D'action
Target of Action
ZnAF-1 is a fluorescein-based zinc sensor . Its primary target is the Zn2+ ion . Zinc ions play a crucial role in various biological processes, including enzymatic function, protein structure, and cellular signaling .
Mode of Action
This compound contains the N,N-bis(2-pyridylmethyl)ethylenediamine chelating unit . This unit allows this compound to bind Zn(II) with a 1:1 stoichiometry . This binding results in fluorescence, which can be detected and used to quantify the presence of Zn2+ ions .
Pharmacokinetics
It’s known that this compound is soluble in dmso , which could impact its bioavailability.
Result of Action
The primary result of this compound’s action is the detection of Zn2+ ions. When this compound binds to Zn2+ ions, it fluoresces . This fluorescence can be measured, providing a quantitative method for detecting the presence of Zn2+ ions .
Action Environment
It’s worth noting that this compound should be stored at -20°c, away from moisture and light . These conditions likely help maintain the compound’s stability and efficacy.
Analyse Biochimique
Biochemical Properties
ZnAF-1 plays a crucial role in biochemical reactions by binding to zinc ions with a 1:1 stoichiometry . This interaction is highly specific, allowing this compound to effectively detect and quantify zinc ions in complex biological environments. This compound interacts with various biomolecules, including enzymes and proteins that require zinc as a cofactor. For instance, this compound can bind to zinc-dependent enzymes, thereby facilitating the study of their activity and regulation .
Cellular Effects
This compound influences various cellular processes by detecting and binding to zinc ions. Zinc is essential for numerous cellular functions, including gene expression, cellular metabolism, and cell signaling pathways . By binding to zinc ions, this compound can help visualize and quantify zinc distribution within cells, providing insights into zinc’s role in cellular processes. This compound has been shown to affect the fluorescence of cells, which can be used to monitor changes in zinc levels in real-time .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to zinc ions through its N,N-bis(2-pyridylmethyl)ethylenediamine chelating unit . This binding interaction is highly specific and forms a stable complex with zinc ions. The fluorescence properties of this compound change upon binding to zinc, allowing for the detection and quantification of zinc ions in biological samples . This compound does not significantly interact with other metal ions, ensuring its selectivity for zinc .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is stable when stored at -20°C, away from moisture and light, for up to one month . Repeated freeze-thaw cycles can affect its stability and efficacy. Long-term studies have shown that this compound can provide consistent results in detecting zinc ions over extended periods, although its fluorescence may diminish with prolonged exposure to light and air .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal dosages, this compound effectively detects and quantifies zinc ions without causing significant toxicity . At high doses, this compound may exhibit adverse effects, including fluorescence quenching and potential toxicity to cells . It is crucial to determine the appropriate dosage to balance efficacy and safety in animal studies.
Metabolic Pathways
This compound is involved in metabolic pathways that require zinc as a cofactor. Zinc is essential for the function of many enzymes involved in DNA replication, repair, and gene expression . This compound interacts with these enzymes by binding to zinc ions, thereby facilitating the study of zinc-dependent metabolic processes. The presence of this compound can also affect metabolic flux and metabolite levels by altering zinc availability .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interaction with zinc ions. This compound can bind to zinc transporters and binding proteins, influencing its localization and accumulation . The distribution of this compound within cells can provide insights into zinc homeostasis and its role in cellular functions .
Subcellular Localization
This compound is localized to specific subcellular compartments based on its interaction with zinc ions. It can be directed to organelles such as the endoplasmic reticulum, mitochondria, and nucleus, where zinc plays a critical role . The subcellular localization of this compound can be influenced by targeting signals and post-translational modifications that direct it to specific compartments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
ZnAF-1 is synthesized through a multi-step process that involves the incorporation of the N,N-bis(2-pyridylmethyl)ethylenediamine chelating unit into a fluorescein-based structure. The synthetic route typically involves the following steps:
Preparation of the chelating unit: The N,N-bis(2-pyridylmethyl)ethylenediamine chelating unit is synthesized through a series of reactions involving pyridine and ethylenediamine derivatives.
Incorporation into fluorescein: The chelating unit is then incorporated into a fluorescein-based structure through a condensation reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in batch processes, with careful monitoring of reaction parameters to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
ZnAF-1 undergoes several types of chemical reactions, including:
Complexation: this compound forms a complex with zinc ions through a 1:1 stoichiometry, resulting in a highly fluorescent product.
Fluorescence Quenching: The fluorescence of this compound can be quenched by various low molecular weight ligands, such as acetate, phosphate, citrate, glycine, glutamic acid, histidine, adenosine triphosphate, and glutathione.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include zinc ions and various low molecular weight ligands. The reactions typically occur under neutral or slightly acidic conditions, with the presence of a buffer solution to maintain the pH.
Major Products
The major product formed from the reaction of this compound with zinc ions is a highly fluorescent complex. The fluorescence intensity of this complex is significantly higher than that of the free this compound, making it an effective sensor for zinc ions.
Applications De Recherche Scientifique
ZnAF-1 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a fluorescent probe for the detection of zinc ions in various chemical reactions and processes.
Biology: this compound is employed in biological studies to monitor the concentration and distribution of zinc ions in living cells.
Medicine: this compound is used in medical research to investigate the involvement of zinc ions in various physiological and pathological processes, such as enzyme activity, gene expression, and disease progression.
Industry: this compound is utilized in industrial applications for the detection and quantification of zinc ions in various products and processes.
Comparaison Avec Des Composés Similaires
ZnAF-1 is part of a family of fluorescein-based zinc sensors that include ZnAF-2F and ZnAF-2F DA. These compounds share similar structures and mechanisms of action but differ in their sensitivity and specificity for zinc ions . This compound is unique in its high sensitivity and rapid response to zinc ions, making it a preferred choice for many scientific research applications. Other similar compounds include:
ZnAF-2F: A zinc sensor with similar structure and function but different fluorescence properties.
This compound stands out due to its high sensitivity, rapid response, and versatility in various scientific research applications.
Propriétés
IUPAC Name |
5-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28N4O5/c39-25-8-11-28-31(18-25)43-32-19-26(40)9-12-29(32)33(28)27-10-7-22(17-30(27)34(41)42)37-15-16-38(20-23-5-1-3-13-35-23)21-24-6-2-4-14-36-24/h1-14,17-19,37,39H,15-16,20-21H2,(H,41,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVLVCGHDLKAAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CCNC2=CC(=C(C=C2)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O)C(=O)O)CC6=CC=CC=N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437725 | |
| Record name | ZnAF-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321859-09-0 | |
| Record name | ZnAF-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2S)-2-methyl-4-[(2R,10R,13R)-2,10,13-trihydroxy-13-[(2R,5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2H-furan-5-one](/img/structure/B1243510.png)





![(2S,5R)-2,6-diamino-5-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyhexanoic acid](/img/structure/B1243519.png)


